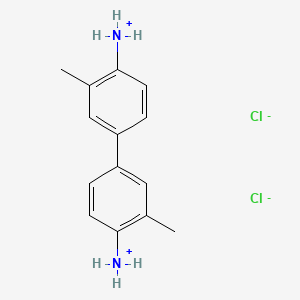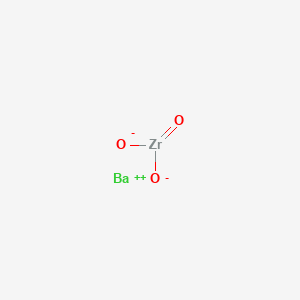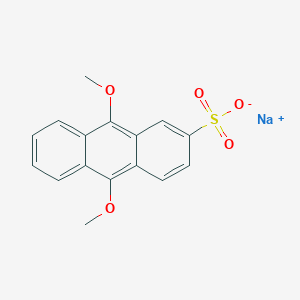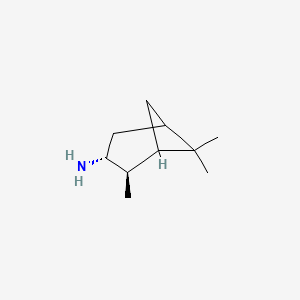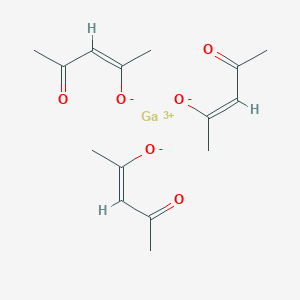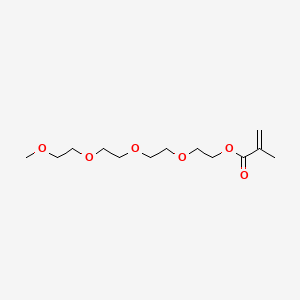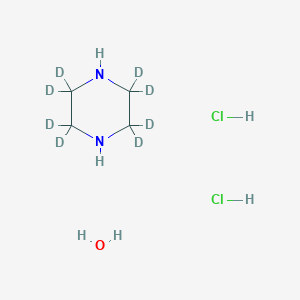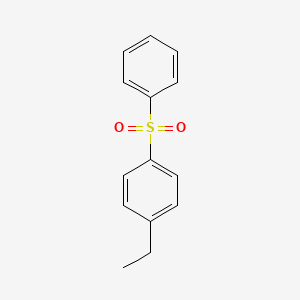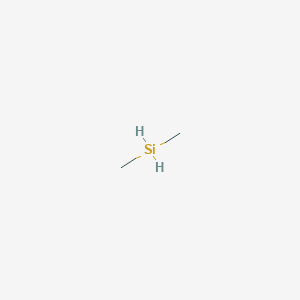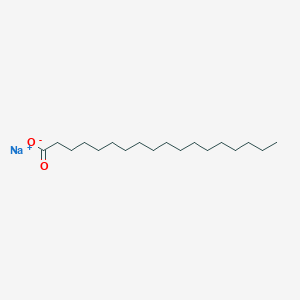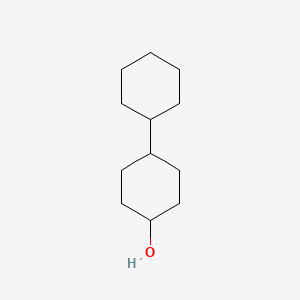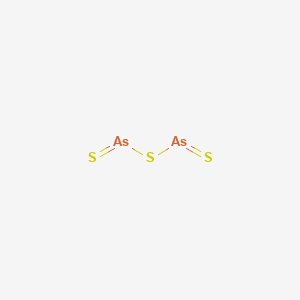
Arsenic (III) sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arsenic (III) sulfide, also known as arsenic trisulfide, is an inorganic compound with the chemical formula As₂S₃. It is a yellow or orange crystalline solid that occurs naturally as the mineral orpiment. This compound is known for its unique properties, including its use as a pigment and its role in various industrial applications. This compound is insoluble in water but can dissolve in strong acids and bases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Arsenic (III) sulfide can be synthesized through several methods. One common method involves the reaction of arsenic trioxide with hydrogen sulfide gas:
As2O3+3H2S→As2S3+3H2O
This reaction is typically carried out under controlled conditions to ensure the purity of the product .
Industrial Production Methods: In industrial settings, this compound is often produced as a by-product of the smelting of metal sulfide ores. The process involves the reduction of arsenic trioxide with sulfur at high temperatures. The resulting this compound is then purified through sublimation or other refining techniques .
Chemical Reactions Analysis
Types of Reactions: Arsenic (III) sulfide undergoes various chemical reactions, including:
- When heated in the presence of oxygen, this compound oxidizes to form arsenic trioxide and sulfur dioxide:
Oxidation: As2S3+5O2→2As2O3+3SO2
Reduction: this compound can be reduced to elemental arsenic using reducing agents such as hydrogen gas.
It reacts with halogens to form arsenic halides and sulfur:Substitution: As2S3+6Cl2→2AsCl3+3S2
Common Reagents and Conditions:
Oxidation: Requires oxygen or other oxidizing agents.
Reduction: Typically involves hydrogen gas or other reducing agents.
Substitution: Halogens such as chlorine or bromine are used.
Major Products Formed:
Oxidation: Arsenic trioxide and sulfur dioxide.
Reduction: Elemental arsenic.
Substitution: Arsenic halides and elemental sulfur.
Scientific Research Applications
Arsenic (III) sulfide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a precursor for the synthesis of other arsenic compounds.
Biology: Investigated for its potential use in biological assays and as a tool for studying cellular processes.
Mechanism of Action
The mechanism of action of arsenic (III) sulfide involves its interaction with cellular components, leading to various biological effects. In the context of its anticancer properties, this compound induces apoptosis (programmed cell death) in cancer cells by generating reactive oxygen species and disrupting cellular redox balance. It also targets specific molecular pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Arsenic trioxide (As₂O₃): Shares similar toxicological properties and is used in the treatment of acute promyelocytic leukemia.
Arsenic pentasulfide (As₂S₅): Another arsenic sulfide compound with different stoichiometry and properties.
Phosphorus trisulfide (P₄S₃): A similar compound in the same group of the periodic table, used in the production of safety matches.
Uniqueness: Arsenic (III) sulfide is unique due to its specific combination of properties, including its use as a pigment, its role in industrial applications, and its potential therapeutic effects. Its ability to form stable compounds with various elements and its distinct crystalline structure further distinguish it from other similar compounds .
Properties
InChI |
InChI=1S/As2S3/c3-1-5-2-4 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFJTZYMLKHMCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[As]S[As]=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
As2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
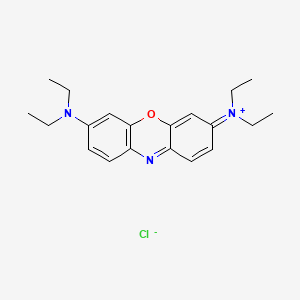
![((1S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B7800498.png)

